molecular formula C21H22FN3O3 B2644499 1-(3-(dimethylamino)propyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 848915-87-7

1-(3-(dimethylamino)propyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No. B2644499
CAS RN: 848915-87-7
M. Wt: 383.423
InChI Key: SSQYANOTYFUMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Diversity

Compounds with similar structural features are synthesized using various chemical reactions, such as alkylation and ring closure reactions, to generate a diverse library of compounds. These methodologies enable the creation of a wide range of derivatives, highlighting the versatility of pyrrole-based compounds in chemical synthesis (Roman, 2013).

Optical and Electronic Properties

Research on conjugated polyelectrolytes and chalcone derivatives with similar moieties shows that these compounds possess unique optical and electronic properties. Such studies are crucial for developing materials for electronic devices, including electroluminescent materials and optical limiters, showcasing potential applications in advanced technologies (Huang et al., 2004); (Rahulan et al., 2014).

Antimicrobial and Anticoccidial Activities

Some pyrrole derivatives are evaluated for their biological activities, including antimicrobial and anticoccidial effects. These studies suggest potential pharmaceutical applications for compounds with similar structural characteristics, indicating their relevance in drug discovery and medicinal chemistry (Qian et al., 2006); (Kumar et al., 2017).

Theoretical and Computational Studies

Detailed molecular structure analysis, conformational studies, and quantum mechanical properties of pyrrole analogues provide insights into their chemical behavior and potential applications. Such research underscores the importance of computational methods in understanding and predicting the properties of novel compounds (Srikanth et al., 2020).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-24(2)11-4-12-25-18(15-5-3-6-16(22)13-15)17(20(27)21(25)28)19(26)14-7-9-23-10-8-14/h3,5-10,13,18,26H,4,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBNTJSNNFUXPA-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

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